![molecular formula C11H11ClN2 B3269919 4-(Pyridin-2-yl)aniline hydrochloride CAS No. 518982-06-4](/img/structure/B3269919.png)
4-(Pyridin-2-yl)aniline hydrochloride
Overview
Description
“4-(Pyridin-2-yl)aniline” is a chemical compound that has been used in various chemical reactions . It is derived from 4-Pyridineboronic Acid, which is a boronic acid derivative .
Synthesis Analysis
The synthesis of “4-(Pyridin-2-yl)aniline” involves several steps. One method involves the diazotization of 4- (4-Pyridinyl)aniline, followed by nitration and reduction to form 2-Amino-4- (4-pyridyl)phenol . Another method involves the use of different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)aniline” is represented by the InChI code: 1S/C11H10N2/c12-10-6-4-9 (5-7-10)11-3-1-2-8-13-11/h1-8H,12H2 . This indicates that the compound consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.Chemical Reactions Analysis
“4-(Pyridin-2-yl)aniline” can undergo various chemical reactions. For instance, it can be diazotized, nitrated, and reduced to form 2-Amino-4- (4-pyridyl)phenol . It can also react with hydrogen at room temperature .Physical And Chemical Properties Analysis
“4-(Pyridin-2-yl)aniline” is a powder with a molecular weight of 170.21 . It has a melting point of 94-97 degrees Celsius .Safety and Hazards
“4-(Pyridin-2-yl)aniline” is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions of “4-(Pyridin-2-yl)aniline” research could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of environmentally friendly techniques for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates could be another area of focus .
properties
IUPAC Name |
4-pyridin-2-ylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOKJLITCGZVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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